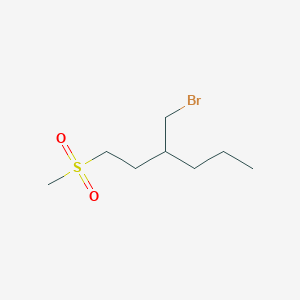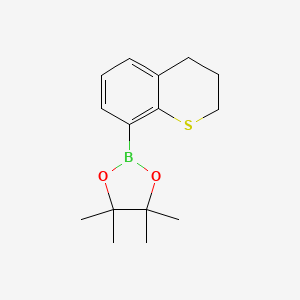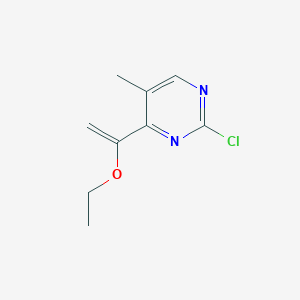
2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chlorine atom at the second position, an ethoxyethenyl group at the fourth position, and a methyl group at the fifth position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylpyrimidine.
Ethoxyethenylation: The 2-chloro-5-methylpyrimidine is then subjected to ethoxyethenylation using ethyl vinyl ether in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride or boron trifluoride.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-50°C, depending on the reactivity of the starting materials and the desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chlorine atom at the second position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted pyrimidines.
Oxidation Reactions: The ethoxyethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethoxyethenyl group can also be reduced to an ethyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium on carbon catalyst.
Major Products:
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrimidines.
科学研究应用
2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Intercalating into DNA and disrupting replication or transcription processes.
相似化合物的比较
2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine: Similar structure with a fluorine atom at the fifth position instead of a methyl group.
2-Chloro-4-(1-ethoxyethenyl)-5-methoxypyrimidine: Similar structure with a methoxy group at the fifth position instead of a methyl group.
2-Chloro-4-(1-ethoxyethenyl)-5-phenylpyrimidine: Similar structure with a phenyl group at the fifth position instead of a methyl group.
Uniqueness: 2-Chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its reactivity, biological activity, and potential applications. The presence of the ethoxyethenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-chloro-4-(1-ethoxyethenyl)-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-4-13-7(3)8-6(2)5-11-9(10)12-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVYUHXEUXPJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NC(=NC=C1C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
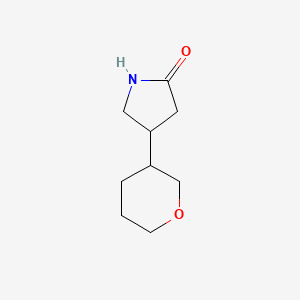
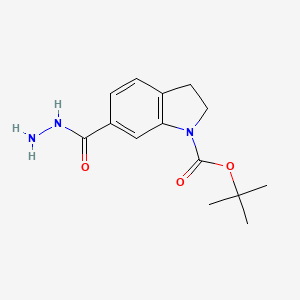
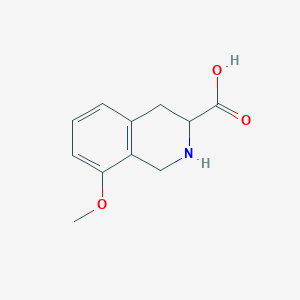
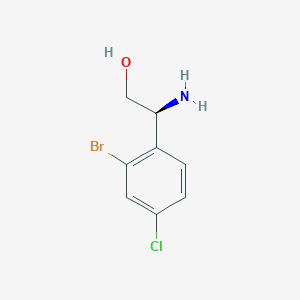

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
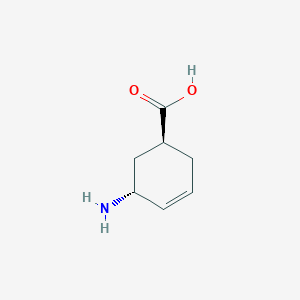
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
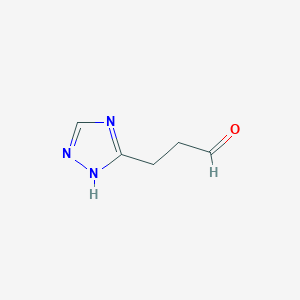
![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)
